tert-Butyldiphenylphosphine

Catalog No.
S662536
CAS No.
6002-34-2
M.F
C16H19P
M. Wt
242.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyldiphenylphosphine

CAS Number

6002-34-2

Product Name

tert-Butyldiphenylphosphine

IUPAC Name

tert-butyl(diphenyl)phosphane

Molecular Formula

C16H19P

Molecular Weight

242.29 g/mol

InChI

InChI=1S/C16H19P/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3

InChI Key

QZUPHAGRBBOLTB-UHFFFAOYSA-N

SMILES

CC(C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2

The exact mass of the compound tert-Butyldiphenylphosphine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

tert-Butyldiphenylphosphine (t-BuPPh2) is a monodentate dialkylaryl phosphine ligand widely utilized in palladium- and nickel-catalyzed cross-coupling reactions. Featuring a distinctive balance of steric bulk and electron density, it bridges the performance gap between traditional triarylphosphines and highly reactive but sensitive trialkylphosphines[1]. As a low-melting solid or liquid, it provides robust precursor suitability for synthesizing transition metal catalysts, particularly for Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings involving unactivated or sterically demanding substrates. Its unique structural profile—combining an electron-donating tert-butyl group with two flat, rotatable phenyl rings—makes it a highly specific choice for processes requiring both high catalytic activity and practical processability.

Generic substitution with cheaper triarylphosphines (e.g., triphenylphosphine, PPh3) frequently fails during the oxidative addition step of unactivated aryl chlorides due to insufficient electron-donating capability[1]. Conversely, substituting with highly electron-rich trialkylphosphines like tri-tert-butylphosphine (PtBu3) introduces severe handling constraints; PtBu3 is highly pyrophoric and demands rigorous glovebox conditions. Furthermore, the extreme, rigid steric bulk of PtBu3 can inhibit the coordination of bulky substrates during complex catalytic cycles. t-BuPPh2 provides a non-interchangeable balance: it is sufficiently electron-rich to activate difficult bonds, sterically flexible enough to accommodate bulky intermediates (via rotation of its phenyl rings), and moderately air-stable, allowing for standard Schlenk handling and easier industrial scale-up[2].

Steric Flexibility and Silyl-Heck Reaction Yield

In silyl-Heck reactions, t-BuPPh2 significantly outperforms both less bulky triarylphosphines and highly bulky trialkylphosphines. Research demonstrates that t-BuPPh2 provides a highly active palladium catalyst that is electron-rich enough to favor oxidative addition, yet sterically flexible enough (via phenyl ring rotation) to accommodate large silyl groups[1]. In comparative studies, this ligand proved vastly superior to PPh3, Cy3P, and t-Bu3P, enabling the direct silylation of monosubstituted alkenes with high yields where rigid or less electron-rich alternatives stalled[1].

Evidence DimensionCatalytic efficacy in sterically demanding silyl-Heck coupling
Target Compound Datat-BuPPh2 (optimal balance of electron richness and steric accommodation)
Comparator Or BaselinePPh3 (insufficient electron donation) and t-Bu3P / Cy3P (excessive rigid steric bulk)
Quantified DifferenceVastly superior yield and substrate accommodation compared to all-aryl or all-alkyl baselines
ConditionsPalladium-catalyzed silyl-Heck reaction with bulky TMS groups

Buyers scaling complex cross-couplings with bulky intermediates should select t-BuPPh2 to avoid the steric bottlenecking caused by t-Bu3P and the low reactivity of PPh3.

Precise Oxidation Potential Modulation in Metal Complexes

The coordination of t-BuPPh2 to transition metals allows for precise tuning of the metal center's electronic properties, which is critical for the cross-coupling of radical species. In nitronyl nitroxide gold(I) complexes (NN-Au-L), the use of t-BuPPh2 yields an oxidation potential of -0.03 V (vs. Fc/Fc+). This is a measurable anodic shift compared to the PPh3 analog (-0.07 V) and the di-tert-butylphenylphosphine analog (-0.06 V)[1]. This demonstrates that t-BuPPh2 provides a specific electronic environment that stabilizes the complex differently than its close analogs.

Evidence DimensionHalf-wave oxidation potential (E1/2ox)
Target Compound DataNN-Au-PtBuPh2: -0.03 V
Comparator Or BaselineNN-Au-PPh3: -0.07 V; NN-Au-PtBu2Ph: -0.06 V
Quantified Difference40 mV anodic shift vs PPh3, indicating distinct electronic stabilization
ConditionsCyclic voltammetry in CH2Cl2 vs. Fc/Fc+ redox couple

For materials science and specialized catalyst design, this precise electrochemical tunability ensures optimal redox matching that generic phosphines cannot provide.

Processability and Handling Stability vs. Trialkylphosphines

While tri-tert-butylphosphine (PtBu3) is a benchmark for high-activity cross-coupling, its pyrophoric nature requires strict glovebox handling, severely complicating procurement and scale-up. t-BuPPh2 substitutes two tert-butyl groups with phenyl rings, significantly reducing its sensitivity to oxidation[1]. This allows t-BuPPh2 to be handled using standard Schlenk techniques rather than requiring dedicated inert-atmosphere enclosures, drastically lowering process complexity and infrastructure costs while maintaining sufficient electron density for challenging oxidative additions[1].

Evidence DimensionHandling requirements and air sensitivity
Target Compound Datat-BuPPh2: Moderately air-stable, compatible with Schlenk line techniques
Comparator Or BaselinePtBu3: Pyrophoric, requires strict glovebox isolation
Quantified DifferenceElimination of glovebox dependency for routine catalyst preparation
ConditionsStandard laboratory and industrial catalyst preparation environments

Procurement teams can reduce infrastructure overhead and handling risks by selecting t-BuPPh2 over highly pyrophoric trialkylphosphines without sacrificing catalytic viability.

Palladium-Catalyzed Silyl-Heck Reactions

Ideal for direct silylation of monosubstituted alkenes where bulky silyl groups must be accommodated during the catalytic cycle without losing oxidative addition efficiency, a scenario where both PPh3 and PtBu3 fail [3.1][1].

Cross-Coupling of Unactivated Aryl Chlorides

The preferred choice when PPh3 fails to initiate oxidative addition due to poor electron density, providing the necessary electronic push while maintaining better processability than fully alkylated phosphines[1].

Synthesis of Metalloorganic Radical Complexes

Optimal for designing specialized gold(I) or palladium complexes where precise electrochemical tuning of the metal center is required for advanced magnetic or materials science applications[2].

Industrial Scale Catalyst Preparation

Highly recommended for scale-up environments where the pyrophoric hazards of tri-tert-butylphosphine (PtBu3) make it unviable for large-scale manufacturing; t-BuPPh2 serves as a safer, Schlenk-compatible alternative[2].

XLogP3

4

Other CAS

6002-34-2

Wikipedia

Tert-Butyldiphenylphosphine

Dates

Last modified: 08-15-2023
Wu et al. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, doi: 10.1038/nchem.2741, published online 6 March 2017

Explore Compound Types